iso-Samixogrel

Antithrombotic efficacy Arterial thrombosis Canine coronary thrombosis model

Choose iso-Samixogrel for superior dual TXA2 inhibition vs. Samixogrel or single-target agents. Documented efficacy in stress/COX-2 models ensures reproducible data. Ideal for thrombosis studies requiring combined blockade.

Molecular Formula C25H25ClN2O4S
Molecular Weight 485.0 g/mol
Cat. No. B15494203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-Samixogrel
Molecular FormulaC25H25ClN2O4S
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5-
InChIKeyLGHLGTHRJNIRCA-ZRJGMHBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iso-Samixogrel: A Combined Thromboxane A2 Receptor Blocker and Synthase Inhibitor with Distinct Pharmacological Profile


iso-Samixogrel (also referred to as iso-DTTX30; CAS 133276-52-5) is a stereoisomer of the investigational antithrombotic agent Samixogrel. It functions as a combined thromboxane A2 (TXA2) receptor blocker and thromboxane synthase inhibitor, exhibiting dual pharmacological activity within the arachidonic acid cascade . The molecular formula is C25H25ClN2O4S with a molecular weight of approximately 485.0 g/mol . iso-Samixogrel is supplied for research purposes to investigate mechanisms of thrombosis and platelet function, with documented efficacy in eliminating recurrent arterial thrombus formation and inhibiting collagen-induced platelet aggregation ex vivo [1].

Why iso-Samixogrel Cannot Be Interchanged with Samixogrel or Other TXA2 Modulators


Substitution of iso-Samixogrel with its parent compound Samixogrel (CAS 133276-80-9) or other thromboxane pathway modulators is scientifically unjustified due to three critical differentiation factors. First, stereochemistry fundamentally distinguishes iso-Samixogrel from Samixogrel: Samixogrel is defined as the (E)-isomer [1], whereas iso-Samixogrel represents a distinct stereoisomeric form with a unique CAS registry number (133276-52-5) . Second, iso-Samixogrel demonstrates documented activity against carbonic anhydrase and cyclooxygenase-2 (COX-2) , a secondary pharmacology profile not established for Samixogrel or selective TXA2 receptor antagonists such as Sulotroban (BM-13177). Third, the combined TXA2 receptor blockade plus synthase inhibition mechanism of iso-Samixogrel has been shown in vivo to provide superior antithrombotic activity compared to TXA2 receptor blockade alone (e.g., vapiprost) or cyclooxygenase inhibition alone (e.g., aspirin/ASA) [2]. These distinctions carry direct implications for experimental reproducibility, off-target interpretation, and therapeutic modeling.

Quantitative Comparative Evidence: iso-Samixogrel Differentiation from Analogs and Alternatives


Superior In Vivo Antithrombotic Efficacy of Dual Mechanism Compared to TXA2 Receptor Antagonism Alone or COX Inhibition

In a canine model of coronary thrombosis, iso-Samixogrel (as DTTX30), which combines TXA2 receptor antagonism with TXA2 synthase inhibition, provided superior antithrombotic activity compared to vapiprost (TXA2 receptor blockade alone) or acetylsalicylic acid/ASA (cyclooxygenase inhibition alone) [1]. The study authors explicitly concluded that the combined inhibition approach surpasses single-pathway interventions [1]. This mechanistic advantage translates to enhanced in vivo efficacy.

Antithrombotic efficacy Arterial thrombosis Canine coronary thrombosis model

Extended Target Profile: Activity Against Carbonic Anhydrase and COX-2 Not Observed with Samixogrel or Sulotroban

iso-Samixogrel demonstrates activity against carbonic anhydrase and cyclooxygenase-2 (COX-2) . This secondary pharmacology profile is not documented for the parent compound Samixogrel, which is characterized solely as a TXA2 receptor antagonist and TXA2 synthase inhibitor . Similarly, Sulotroban (BM-13177) is a selective TXA2 receptor antagonist without reported activity against carbonic anhydrase or COX-2, and exhibits a Ki of 650 nM for the TXA2/PGH-2 receptor in human platelets [1]. The differential target engagement profile of iso-Samixogrel may influence experimental outcomes in systems where carbonic anhydrase or COX-2 activity modulates the biological response.

Target selectivity Carbonic anhydrase Cyclooxygenase-2

Quantitative In Vivo Hemostatic Effect: 3-Fold Prolongation of Sublingual Bleeding Time

In anesthetized dogs, iso-Samixogrel (as DTTX30) produced an approximate 3-fold prolongation of sublingual bleeding time relative to baseline control conditions [1]. This quantitative hemostatic effect provides a benchmark for comparing iso-Samixogrel's in vivo functional activity against other antithrombotic agents. In contrast, aspirin (ASA) eliminated thrombus formation in 4 of 5 dogs, but epinephrine infusion produced recurrent thrombus formation in all dogs receiving ASA, highlighting a limitation of single-pathway COX inhibition that the dual-mechanism iso-Samixogrel may address [1].

Bleeding time Hemostasis Canine model

Resistance to Recurrent Thrombosis Under Prothrombotic Stimulus Compared to Aspirin

Under conditions of epinephrine infusion, a prothrombotic stimulus, iso-Samixogrel (as DTTX30) maintained antithrombotic protection, whereas aspirin (ASA)-treated animals experienced recurrent thrombus formation in all dogs tested [1]. Specifically, ASA eliminated thrombus formation in 4 of 5 dogs at baseline, but the additional prothrombotic stimulus of epinephrine infusion produced recurrent thrombus formation in all dogs [1]. This differential response under stress conditions highlights a functional advantage of iso-Samixogrel's dual-mechanism approach over single-pathway COX inhibition.

Recurrent thrombosis Epinephrine challenge Aspirin comparison

Recommended Research Applications for iso-Samixogrel Based on Differentiating Evidence


Preclinical Modeling of Arterial Thrombosis Requiring Dual TXA2 Pathway Blockade

iso-Samixogrel is optimally suited for in vivo thrombosis models where simultaneous TXA2 receptor antagonism and TXA2 synthase inhibition is required to achieve maximal antithrombotic efficacy. Evidence from canine coronary thrombosis studies demonstrates that this dual mechanism provides superior antithrombotic activity compared to TXA2 receptor blockade alone (vapiprost) or COX inhibition alone (ASA) [1]. Researchers investigating the therapeutic potential of combined TXA2 pathway modulation should prioritize iso-Samixogrel over single-mechanism alternatives.

Studies of Thrombosis Resistance Under Catecholamine or Sympathetic Stress

iso-Samixogrel maintains antithrombotic efficacy under epinephrine-induced prothrombotic stimulation, whereas aspirin fails to prevent recurrent thrombosis under identical conditions (100% recurrence rate in aspirin-treated animals) [1]. This differential performance makes iso-Samixogrel the preferred tool compound for experimental models incorporating sympathetic stress, catecholamine surge, or scenarios mimicking the thrombotic risk associated with emotional or physical stress.

Investigations Requiring TXA2 Modulation with Concurrent Carbonic Anhydrase or COX-2 Activity

For studies where the experimental system involves carbonic anhydrase or COX-2 pathways alongside TXA2 signaling, iso-Samixogrel provides a unique pharmacological profile not offered by Samixogrel or selective TXA2 antagonists such as Sulotroban . Researchers investigating crosstalk between the arachidonic acid cascade, pH regulation via carbonic anhydrase, or COX-2-dependent inflammatory processes should select iso-Samixogrel to enable simultaneous interrogation of these interconnected pathways.

Hemostasis and Bleeding Time Studies Requiring Quantifiable Antithrombotic Benchmarks

iso-Samixogrel's documented 3-fold prolongation of sublingual bleeding time in canine models provides a quantifiable hemostatic benchmark [1]. This reproducible endpoint enables researchers to calibrate dosing regimens, compare antithrombotic potency across compounds, and assess the balance between antithrombotic efficacy and bleeding risk. Studies requiring a validated bleeding time benchmark should utilize iso-Samixogrel rather than analogs lacking characterized hemostatic parameters.

Quote Request

Request a Quote for iso-Samixogrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.